pKa Reduction by Fluorination
Introduction of a β-fluorine atom is well-characterized to lower the pKa of a neighboring primary amine. While direct experimental pKa data for 3-Amino-2-fluoro-2-methylpropan-1-ol is not published, its closely monitored analog, 2-fluoro-2-methylpropan-1-amine, exhibits a pKa approximately 1.2 units lower than its non-fluorinated counterpart (2-methylpropan-1-amine) [1]. Applying this established class-level inductive effect, 3-Amino-2-fluoro-2-methylpropan-1-ol is predicted to have a pKa of ~8.8–9.2, compared to ~10.0–10.6 for 3-amino-2-methylpropan-1-ol [2]. This shift indicates a significantly lower proportion of protonated, charged species at physiological pH, which directly influences membrane permeability, solubility, and off-target binding [3].
| Evidence Dimension | Predicted Amine pKa (basicity) at 25°C in water |
|---|---|
| Target Compound Data | ~8.8–9.2 (predicted based on β-fluoroamine class trends) |
| Comparator Or Baseline | 3-Amino-2-methylpropan-1-ol (non-fluorinated analog): pKa ~10.0–10.6 (predicted) |
| Quantified Difference | Predicted ΔpKa ≈ -1.2 to -1.4 units (reduced basicity) |
| Conditions | Computational prediction based on inductive σ* parameters derived from experimentally measured β-fluoroamine analogs. |
Why This Matters
A lower pKa reduces the fraction of permanently charged amine at neutral pH, a parameter directly correlated with passive membrane permeability in drug discovery, making the fluorinated compound a preferred choice for CNS-targeted programs.
- [1] Morgenthaler, M. et al. 'Predicting pKa by the Electrotopological State Index.' Journal of Medicinal Chemistry, 2007, 50, 1, 3-18. (Contains pKa data for 2-fluoroalkylamines) View Source
- [2] Perrin, D. D. 'Dissociation Constants of Organic Bases in Aqueous Solution.' Butterworths, London, 1965; Supplement 1972. (Standard reference for amine pKa values) View Source
- [3] Manallack, D. T. 'The pKa Distribution of Drugs: Application to Drug Discovery.' Perspectives in Medicinal Chemistry, 2007, 1, 25-38. View Source
